molecular formula C13H14BrNO2 B2982186 Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate CAS No. 2008381-46-0

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2982186
CAS No.: 2008381-46-0
M. Wt: 296.164
InChI Key: MSCACLSOKNZUTH-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers. This compound features a bromine atom at the 5-position and a benzyl ester group at the carboxylate position, which may influence its chemical reactivity and biological activity.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the following steps are generally involved:

    Starting Materials: Benzyl acetoacetate, 5-bromo-2-pyridinecarboxaldehyde, and ammonium acetate.

    Reaction Conditions: The reaction is usually carried out in ethanol under reflux conditions for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate is primarily related to its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory effects.

Uniqueness

Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the bromine atom and the benzyl ester group, which may confer distinct chemical and biological properties compared to other dihydropyridines.

Properties

IUPAC Name

benzyl 5-bromo-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCACLSOKNZUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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